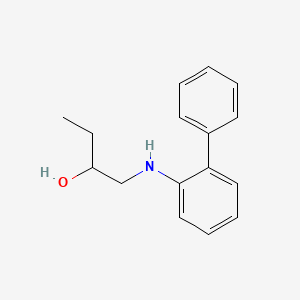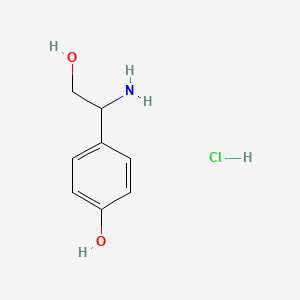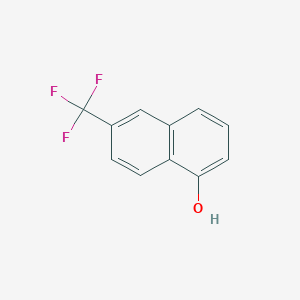
1-(Biphenyl-2-ylamino)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Biphenyl-2-ylamino)-2-butanol, also known as Biphenylaminobutanol (BPB), is an organic compound used as a reagent in the synthesis of various compounds. It is a colorless solid that has a high boiling point and is insoluble in water. BPB is used as a precursor for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds.
Mécanisme D'action
BPB acts as a nucleophile, meaning it has the ability to donate electrons to form a covalent bond. In the reaction with biphenyl-2-ylamine and 2-butanol, BPB donates electrons to form a covalent bond with the carbon atom of the 2-butanol molecule. This forms a new carbon-carbon bond, which is the basis of the reaction.
Biochemical and Physiological Effects
BPB has been studied for its effects on biochemical and physiological processes. Studies have shown that BPB has anti-inflammatory and antifungal effects, as well as the ability to inhibit the growth of certain bacteria. In addition, BPB has been shown to have antioxidant and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BPB in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is relatively stable, making it easy to store and handle. In addition, BPB is soluble in organic solvents, making it easy to use in a variety of reactions. However, BPB is insoluble in water, making it difficult to use in aqueous reactions.
Orientations Futures
Future research on BPB will focus on its potential applications in the synthesis of new compounds and its effects on biochemical and physiological processes. In addition, further research will be conducted to determine the optimal conditions for synthesizing BPB and to identify new uses for the compound. Other areas of research include the development of new methods for synthesizing BPB, as well as the development of new methods for using BPB in laboratory experiments.
Méthodes De Synthèse
BPB can be synthesized from the reaction of biphenyl-2-ylamine and 2-butanol in the presence of a base. The reaction is carried out in a solvent, such as toluene, at elevated temperatures. The reaction is typically complete in several hours, depending on the reaction conditions.
Applications De Recherche Scientifique
BPB has been used extensively in scientific research as a reagent in the synthesis of various compounds. It has been used to synthesize a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents. BPB has also been used in the synthesis of pesticides and other organic compounds.
Propriétés
IUPAC Name |
1-(2-phenylanilino)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-14(18)12-17-16-11-7-6-10-15(16)13-8-4-3-5-9-13/h3-11,14,17-18H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFJETUZQOLJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=CC=C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Biphenyl-2-ylamino)-2-butanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)







![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)

![(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6331097.png)


